N-(3-carbamoyl-4-chlorophenyl)thiophene-2-carboxamide
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Overview
Description
N-(3-carbamoyl-4-chlorophenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-carbamoyl-4-chlorophenyl)thiophene-2-carboxamide typically involves the reaction of 3-carbamoyl-4-chloroaniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or DMF (dimethylformamide) and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-carbamoyl-4-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen atoms or other electrophilic groups on the thiophene ring.
Scientific Research Applications
N-(3-carbamoyl-4-chlorophenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4-chlorophenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- N-(4-chlorophenyl)thiophene-2-carboxamide
- N-(3-carbamoylphenyl)thiophene-2-carboxamide
- N-(3-carbamoyl-4-methylphenyl)thiophene-2-carboxamide
Comparison: N-(3-carbamoyl-4-chlorophenyl)thiophene-2-carboxamide is unique due to the presence of both the carbamoyl and chlorophenyl groups, which can influence its chemical reactivity and biological activity. The chlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes. The carbamoyl group can participate in hydrogen bonding, affecting the compound’s interaction with biological targets.
Properties
IUPAC Name |
N-(3-carbamoyl-4-chlorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-9-4-3-7(6-8(9)11(14)16)15-12(17)10-2-1-5-18-10/h1-6H,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQZOHUEKIQAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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